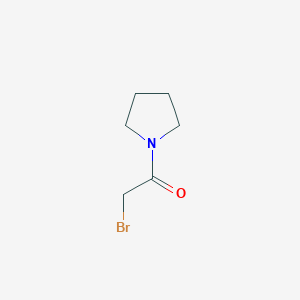

![molecular formula C12H16O B1279034 [(4-Pentenyloxy)methyl]benzol CAS No. 81518-74-3](/img/structure/B1279034.png)

[(4-Pentenyloxy)methyl]benzol

Übersicht

Beschreibung

The compound Benzene, [(4-pentenyloxy)methyl]-, is not directly mentioned in the provided papers. However, the papers discuss various benzene derivatives and their synthesis, structure, and properties, which can provide insights into the analysis of Benzene, [(4-pentenyloxy)methyl]-. For instance, the synthesis of benzochromene derivatives from Pentas bussei roots involves homoprenylation, a modification that could be conceptually similar to the pentenyloxy substitution in Benzene, [(4-pentenyloxy)methyl]- .

Synthesis Analysis

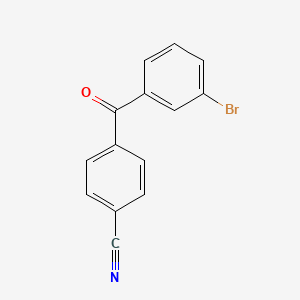

The synthesis of benzene derivatives is a common theme in the provided papers. For example, the synthesis of a benzochromene derivative involves the isolation and spectroscopic data interpretation of compounds from natural sources . Another study describes the photochemical reaction of enamino ketones with benzophenone, leading to various products depending on the reactants used . Additionally, the synthesis of benzo[1,2-b:4,5-b']dichalcogenophenes is reported, showcasing a general and convenient method for creating structurally characterized heterocycles . These studies highlight the diverse synthetic routes that can be employed to create benzene derivatives, which could be applied to the synthesis of Benzene, [(4-pentenyloxy)methyl]-.

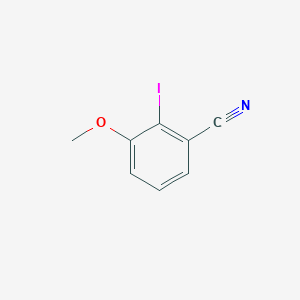

Molecular Structure Analysis

The molecular structure of benzene derivatives is crucial for understanding their properties and reactivity. Single-crystal X-ray analysis is a common technique used to determine the structure of such compounds, as seen in the synthesis of 1,4-bis(1H-1,2,4-triazol-1-methyl)benzene . The study of 1,2-bis(pentaphenylphenyl)benzene also involves X-ray structure determination and dynamic NMR studies to understand the conformation and racemization of the molecule . These techniques could be applied to Benzene, [(4-pentenyloxy)methyl]- to elucidate its molecular structure.

Chemical Reactions Analysis

The reactivity of benzene derivatives is explored through various chemical reactions. For instance, the reaction of F-2-methyl-2-pentene with ortho-bifunctional benzenes leads to the formation of seven-membered heterocycles . The photochemical reactions discussed in another paper result in the formation of compounds with different functional groups, depending on the starting materials . These studies demonstrate the potential chemical transformations that benzene derivatives can undergo, which may be relevant for Benzene, [(4-pentenyloxy)methyl]-.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzene derivatives are diverse and depend on their molecular structure. For example, compounds containing the 1,4-bis(5-phenyl-1,3,4-oxadiazolyl)benzene unit exhibit fluorescent properties and liquid crystalline behavior . The thermotropic behavior of 1,4-bis(4-valeryloxy-benzoyloxy)-2-methyl-benzene is also described, highlighting its broad nematic range and high thermal stability . These properties are important for applications in materials science and could be relevant to the analysis of Benzene, [(4-pentenyloxy)methyl]-.

Wissenschaftliche Forschungsanwendungen

Chemische Synthese

“[(4-Pentenyloxy)methyl]benzol” wird bei der Synthese verschiedener chemischer Verbindungen verwendet. Es ist ein wichtiger Bestandteil bei der Herstellung mehrerer divinylischer mesogener Monomere . Diese Monomere werden durch Kupplung von “this compound” mit anderen Verbindungen wie Chlorhydrochinon, 2,5-Dihydroxy-acetophenon, Methylhydrochinon oder 2-Methoxyhydrochinon synthetisiert .

Herstellung von Flüssigkristallinen Verbindungen

Diese Verbindung spielt eine wichtige Rolle bei der Herstellung von calamitischen Flüssigkristallen . Diese Verbindungen haben einzigartige Eigenschaften, die sie für verschiedene Anwendungen nützlich machen, darunter Displaytechnologien, Sensoren und optische Geräte .

Indikatoren für genetische Schäden

Forschungen haben gezeigt, dass die Exposition gegenüber Benzol mehrere Indikatoren für genetische Schäden beeinflussen kann . Selbst in geringen Konzentrationen hat die Benzolexposition eine Genotoxizität . Dies macht “this compound” zu einer wertvollen Verbindung bei der Untersuchung der Auswirkungen von Benzol auf das genetische Material .

Krebsstudien

Benzol ist ein bekannter menschlicher Karzinogen, der zu Leukämie führt . “this compound” wird in Studien verwendet, um die Zusammenhänge zwischen Benzol und verschiedenen Arten von Indikatoren für genetische Schäden zu verstehen .

Industrielle Anwendungen

“this compound” wird häufig in der Industrie verwendet . Es ist ein wichtiger Bestandteil von organischen Lösungsmitteln und wird bei der Herstellung von Polymeren, Kunststoffen, Gummi, Farbstoffen und Reinigungsmitteln verwendet .

Safety and Hazards

While specific safety and hazard information for “Benzene, [(4-pentenyloxy)methyl]-” is not available, it’s important to note that benzene and its derivatives can be harmful. Benzene, for example, can cause skin irritation and is toxic to aquatic life . It can also cause blood cancers like leukemia and affect bone marrow and blood production .

Wirkmechanismus

Target of Action

Benzene and its derivatives are known to interact with various enzymes and proteins, influencing their function .

Mode of Action

Benzene and its derivatives generally undergo electrophilic aromatic substitution reactions . In these reactions, an electrophile forms a sigma-bond with the benzene ring, generating a positively charged intermediate. A proton is then removed from this intermediate, yielding a substituted benzene ring .

Biochemical Pathways

Benzene and its derivatives are known to influence various biochemical pathways, including those involved in the oxidation and degradation processes .

Pharmacokinetics

The compound’s molecular weight is 17424, which may influence its bioavailability .

Result of Action

Benzene and its derivatives are known to have various effects at the molecular and cellular levels, including influencing enzyme function and biochemical pathways .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of “Benzene, [(4-pentenyloxy)methyl]-”. For instance, benzene is known to be present in various environmental sources, including automobile exhaust, industrial sources, and fuel evaporation from gasoline filling stations . These environmental exposures could potentially influence the action of benzene and its derivatives.

Eigenschaften

IUPAC Name |

pent-4-enoxymethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O/c1-2-3-7-10-13-11-12-8-5-4-6-9-12/h2,4-6,8-9H,1,3,7,10-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGTJLOSSHOFXQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCCOCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30447186 | |

| Record name | Benzene, [(4-pentenyloxy)methyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30447186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

81518-74-3 | |

| Record name | Benzene, [(4-pentenyloxy)methyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30447186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [(pent-4-en-1-yloxy)methyl]benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-(Bromomethyl)-2,3-dihydrobenzo[b][1,4]dioxine](/img/structure/B1278970.png)